molecular formula C13H17N3O3 B6136551 [(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate

[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate

Cat. No.: B6136551
M. Wt: 263.29 g/mol
InChI Key: XRZFQAIQGMKYSO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an anilino group, an oxoethylidene moiety, and a butylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality, which is then deprotected under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of [(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of [(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-2-3-9-14-13(18)19-15-10-12(17)16-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,14,18)(H,16,17)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZFQAIQGMKYSO-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)ON=CC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)O/N=C/C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.